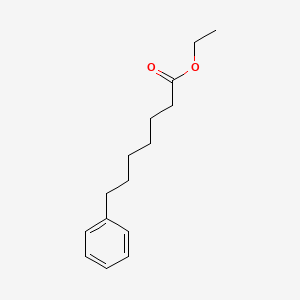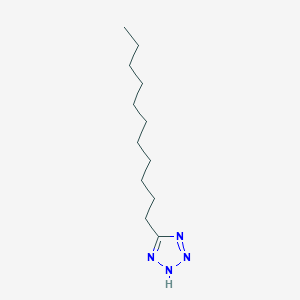
5-undecyl-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Undecyl-2H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are characterized by a five-membered ring structure containing four nitrogen atoms and one carbon atom. These compounds are known for their high nitrogen content and stability across a wide pH range. Tetrazoles have found applications in various fields, including medicinal chemistry, material science, and coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted tetrazoles, such as 5-undecyl-2H-tetrazole, typically involves the reaction of nitriles with sodium azide. One common method is the [3+2] cycloaddition reaction, where nitriles react with sodium azide in the presence of a catalyst. Various catalysts, including zinc salts, iodine, and silica-supported sodium hydrogen sulfate, have been used to facilitate this reaction . Microwave-assisted synthesis has also been employed to achieve high yields and short reaction times .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of heterogeneous catalysts and microwave reactors can enhance the efficiency and scalability of the production process. Researchers are continually working to develop more eco-friendly and cost-effective methods for the industrial synthesis of tetrazoles .
Análisis De Reacciones Químicas
Types of Reactions
5-Undecyl-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizers, reducing agents, and acidic or basic catalysts. For example, tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases . They can also undergo exothermic reactions with reducing agents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of tetrazoles can yield tetrazole oxides, while reduction can produce amines. Substitution reactions can result in various substituted tetrazole derivatives .
Aplicaciones Científicas De Investigación
5-Undecyl-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Tetrazoles are used as ligands in coordination chemistry and as building blocks in organic synthesis.
Medicine: Tetrazole derivatives are used as bio-isosteric replacements for carboxylic acids in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 5-undecyl-2H-tetrazole involves its interaction with molecular targets and pathways. Tetrazoles can act as ligands, forming stable complexes with metal ions. They can also participate in click chemistry reactions, where they react with dipolarophiles to form stable products. The presence of multiple nitrogen atoms in the tetrazole ring allows for versatile interactions with various biological and chemical targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-undecyl-2H-tetrazole include other 5-substituted tetrazoles, such as 5-phenyltetrazole and 5-methyltetrazole. These compounds share the tetrazole ring structure but differ in their substituents at the 5-position .
Uniqueness
The uniqueness of this compound lies in its specific undecyl substituent, which imparts distinct chemical and physical properties. This long alkyl chain can influence the compound’s solubility, reactivity, and interactions with other molecules. Compared to shorter-chain tetrazoles, this compound may exhibit different behavior in various applications, making it a valuable compound for specific research and industrial purposes .
Propiedades
Número CAS |
119260-70-7 |
|---|---|
Fórmula molecular |
C12H24N4 |
Peso molecular |
224.35 g/mol |
Nombre IUPAC |
5-undecyl-2H-tetrazole |
InChI |
InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-16-14-12/h2-11H2,1H3,(H,13,14,15,16) |
Clave InChI |
DAPQABYVGNGQLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC1=NNN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



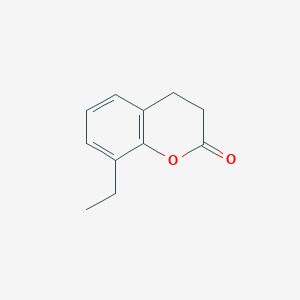
![Diethyl {[(3-hydroxyphenyl)methoxy]methyl}phosphonate](/img/structure/B14286221.png)

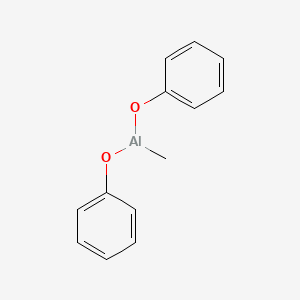
![3-Amino-3-phenyl-2-[(trifluoromethyl)sulfanyl]prop-2-enamide](/img/structure/B14286231.png)
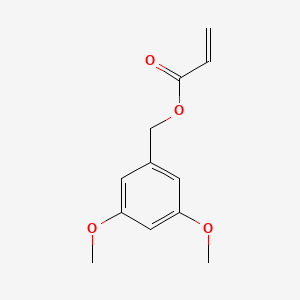
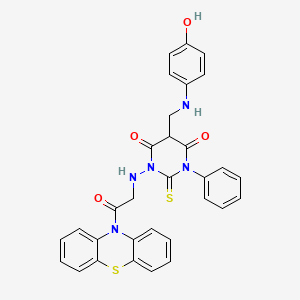
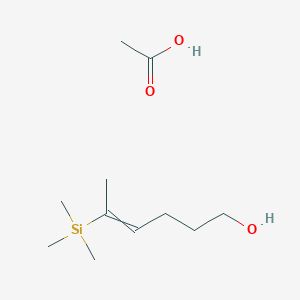
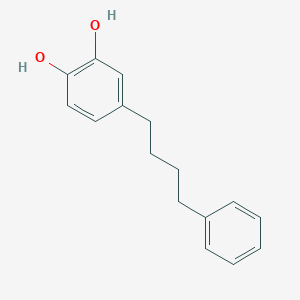
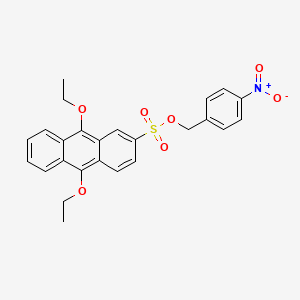
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)

